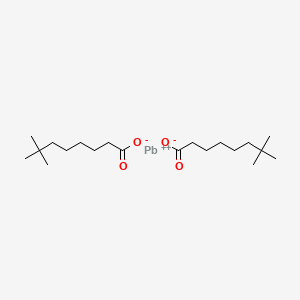
Lead(2+) neodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead(2+) neodecanoate is an organometallic compound where lead is coordinated with neodecanoic acid. This compound is primarily used in industrial applications due to its unique properties, such as thermal stability and solubility in organic solvents. It is often utilized as a catalyst in various chemical reactions and as a stabilizer in polymer production.
準備方法
Synthetic Routes and Reaction Conditions: Lead(2+) neodecanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with neodecanoic acid. The reaction typically involves heating the lead compound with neodecanoic acid in an organic solvent such as toluene or xylene. The reaction conditions often include refluxing the mixture to ensure complete reaction and formation of the this compound complex.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, solvent choice, and reaction time to optimize yield and purity. The final product is usually purified through filtration and solvent evaporation techniques.
化学反応の分析
Types of Reactions: Lead(2+) neodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead(IV) compounds under specific conditions.
Reduction: this compound can be reduced to metallic lead using strong reducing agents.
Substitution: It can participate in substitution reactions where the neodecanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Strong reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Metallic lead.
Substitution: New lead complexes with different ligands.
科学的研究の応用
Lead(2+) neodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: Research into its potential biological effects and interactions with biological molecules.
Medicine: Investigations into its use in medical imaging and as a potential therapeutic agent.
Industry: Utilized as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers, enhancing their thermal stability and durability
作用機序
The mechanism by which lead(2+) neodecanoate exerts its effects involves its ability to coordinate with various ligands and participate in catalytic cycles. The lead center can undergo oxidation-reduction reactions, facilitating the transformation of substrates in catalytic processes. The neodecanoate ligand provides steric hindrance and stability to the complex, enhancing its reactivity and selectivity in chemical reactions .
類似化合物との比較
- Lead(II) acetate
- Lead(II) oxide
- Lead(II) chloride
- Lead(II) nitrate
Comparison: Lead(2+) neodecanoate is unique due to its solubility in organic solvents and its use as a catalyst and stabilizer. Unlike lead(II) acetate or lead(II) chloride, which are more commonly used in aqueous solutions, this compound is preferred in organic media. Its thermal stability and ability to enhance the properties of polymers make it distinct from other lead compounds .
特性
CAS番号 |
90459-25-9 |
|---|---|
分子式 |
C20H38O4Pb |
分子量 |
550 g/mol |
IUPAC名 |
7,7-dimethyloctanoate;lead(2+) |
InChI |
InChI=1S/2C10H20O2.Pb/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChIキー |
HHMCJNWZCJJYPE-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















